molecular formula C20H22ClN7 B11187491 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11187491
M. Wt: 395.9 g/mol
InChI Key: ACRDJSRAISSUPV-UHFFFAOYSA-N
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Description

6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a piperazine ring, a triazine ring, and a chlorophenyl group

Preparation Methods

The synthesis of 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the reaction of 3-chlorophenylpiperazine with a triazine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors, potentially modulating their activity. The triazine ring can interact with enzymes, inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other piperazine and triazine derivatives, such as:

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C20H22ClN7

Molecular Weight

395.9 g/mol

IUPAC Name

6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H22ClN7/c21-15-5-4-8-17(13-15)28-11-9-27(10-12-28)14-18-24-19(22)26-20(25-18)23-16-6-2-1-3-7-16/h1-8,13H,9-12,14H2,(H3,22,23,24,25,26)

InChI Key

ACRDJSRAISSUPV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C4=CC(=CC=C4)Cl

Origin of Product

United States

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